(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
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Overview
Description
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a complex organic compound that features a trifluorophenyl group, a methoxypyrazinyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the trifluorophenylmethanone as the core structure and introduce the pyrrolidinyl and methoxypyrazinyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the methoxypyrazinyl group can modulate its activity. The pyrrolidinyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include those with trifluorophenyl, methoxypyrazinyl, or pyrrolidinyl groups. Examples include:
(3-(Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone: Lacks the trifluorophenyl group, which may result in different binding affinities and activities.
(3-(Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3-difluorophenyl)methanone: Contains fewer fluorine atoms, potentially altering its chemical properties and reactivity.
The uniqueness of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-24-14-15(21-6-5-20-14)25-9-4-7-22(8-9)16(23)10-2-3-11(17)13(19)12(10)18/h2-3,5-6,9H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFPJYHEMIAOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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